(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride
Description
This compound is a structurally complex indolium salt featuring a conjugated system with multiple unsaturated bonds (ethenyl, cyclohexenylidene) and a pyrrolidinone ester moiety. The chloride counterion enhances solubility in polar solvents, while the dioxopyrrolidinyl ester may act as a leaving group, enabling reactivity in biochemical or synthetic contexts. The compound’s stereochemistry (2Z, 2E, E configurations) is critical for its electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C41H48ClN3O4 |
|---|---|
Molecular Weight |
682.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C41H48N3O4.ClH/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MXDFEUGSONIEHS-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)/CCC3)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indolium-Hexanoic Acid Intermediate
- Starting materials : The synthesis begins with the preparation of the indolium salt bearing the 3,3-dimethylcyclohexenylidene substituent and a hexanoic acid side chain.
- Key reactions :
- Condensation reactions to form the polymethine bridge linking the indolium moiety to the cyclohexenylidene group.
- Introduction of the hexanoic acid chain at the indol nitrogen or adjacent position.
- Conditions : Typically performed under inert atmosphere with controlled temperature to avoid decomposition of sensitive intermediates.
Activation to N-Hydroxysuccinimide Ester
- Reagents : N-hydroxysuccinimide (NHS) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Procedure :
- The hexanoic acid derivative is dissolved in anhydrous solvent (e.g., dichloromethane or dimethylformamide).
- NHS and the coupling agent are added to the solution under stirring at low temperature (0–5 °C) to form the NHS ester.
- The reaction is monitored by thin-layer chromatography (TLC) or HPLC until completion.
- Purification : The reaction mixture is filtered to remove urea byproducts, and the crude product is purified by column chromatography or recrystallization.
Formation of the Chloride Salt
- The final product is isolated as the chloride salt, which may be formed by treatment with hydrochloric acid or by ion exchange methods.
- This salt form enhances the compound’s solubility and stability for storage and application.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Indolium-Hexanoic Acid Synthesis | Polymethine condensation, acid introduction | DMF, inert gas | 25–40 °C | 12–24 h | 60–75 | Requires inert atmosphere |
| NHS Ester Formation | NHS, DCC or EDC | DCM or DMF | 0–5 °C | 2–6 h | 70–85 | Monitor by TLC/HPLC |
| Chloride Salt Formation | HCl or ion exchange | Ethanol or water | Room temperature | 1–2 h | >90 | Enhances solubility and stability |
Research Findings and Analytical Data
- Spectroscopic characterization : The compound is characterized by NMR (1H, 13C), confirming the polymethine bridge and succinimidyl ester formation.
- Mass spectrometry : Confirms molecular weight (~682.3 g/mol) consistent with the expected structure.
- Purity assessment : HPLC analysis shows >95% purity after purification.
- Stability : The NHS ester is stable under anhydrous conditions but hydrolyzes in aqueous media, necessitating storage under dry conditions.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied in the context of sonodynamic therapy (SDT) combined with chemotherapeutic agents for treating pancreatic cancer. The results suggest that the compound enhances the efficacy of chemotherapy when used alongside SDT, indicating a potential for developing more effective cancer treatments .
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis due to its ability to form stable covalent bonds with other monomers. This property is particularly useful in creating functionalized polymers that can be tailored for specific applications, including drug delivery systems and biomaterials.
Surface Modification
Due to its reactive functional groups, this compound can be employed in surface modification processes for various materials. It can enhance the biocompatibility and functionality of surfaces used in medical devices and implants.
Case Study 1: Sonodynamic Therapy
In a study focused on pancreatic cancer treatment, researchers combined this compound with ultrasound exposure to assess its therapeutic efficacy. The findings demonstrated that the compound significantly increased tumor cell apoptosis compared to control groups not receiving the treatment .
Case Study 2: Antioxidant Evaluation
Another study investigated the antioxidant potential of structurally related compounds through in vitro assays. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models, suggesting similar potential for the compound .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific structure and functional groups. It might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Spectroscopic Data
The target compound’s redshifted UV-Vis absorption compared to cyanine dyes (Table 1) is attributed to its extended π-system. Its ¹³C NMR shifts for the cyclohexenylidene moiety align with trends observed in brominated phenolic compounds (e.g., 3,4,5,6-tetrabromo-2-(2',4'-dibromophenoxy)phenol), where conjugated systems show deshielded carbons .
Research Findings and Data Limitations
- Key Studies: demonstrates that ¹³C NMR shifts in conjugated systems are highly reproducible across analogues (e.g., <2 ppm variation for A-ring carbons in bromophenolic compounds), supporting the target compound’s structural assignments. highlights the importance of stereochemistry in imidazopyridine derivatives, which aligns with the target compound’s sensitivity to Z/E configurations.
- Data Gaps: No direct toxicity or pharmacokinetic data exist for the target compound. Extrapolations from analogues carry uncertainty due to its unique pyrrolidinone-cyclohexenylidene hybrid structure.
Biological Activity
The compound known as (2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride is a synthetic derivative with potential biological activity. Its complex structure suggests various interactions with biological systems, prompting research into its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , indicating a significant molecular weight and complexity. The presence of multiple functional groups, including dioxopyrrolidine and indole derivatives, suggests diverse biological interactions.
Anticancer Potential
Recent studies have indicated that compounds similar to this one exhibit anticancer properties . For example, derivatives containing indole structures have been shown to inhibit growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study: Indole Derivatives
A study investigated the effects of indole-based compounds on human cancer cell lines. Results showed that certain derivatives led to significant reductions in cell viability through apoptosis induction. The specific pathways involved included caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Compounds with similar structural motifs have also demonstrated antimicrobial activity . The dioxopyrrolidine moiety may enhance membrane permeability or interfere with metabolic pathways in bacteria.
Case Study: Antimicrobial Screening
In a bioassay using Staphylococcus aureus and Escherichia coli, compounds resembling the target structure exhibited varying degrees of inhibition. The minimum inhibitory concentration (MIC) values indicated effective antibacterial properties at low concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many indole derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
- Modulation of Gene Expression : The compound may influence transcription factors related to apoptosis and cellular stress responses.
- Membrane Disruption : The amphiphilic nature of the compound suggests potential interactions with lipid bilayers, leading to increased permeability or disruption in microbial membranes.
Data Summary Table
Q & A
What advanced synthetic strategies are recommended for constructing the conjugated indole-cyclohexenylidene backbone in this compound?
Classification : Advanced Research Question
Methodological Answer :
The conjugated system involves multiple stereospecific double bonds (Z/E configurations) and a cyclohexenylidene-indole scaffold. A stepwise approach is critical:
- Key Step 1 : Utilize Heck coupling or Suzuki-Miyaura cross-coupling to assemble the indole-ethenyl-cyclohexenylidene fragment, ensuring regioselectivity via palladium catalysis .
- Key Step 2 : Optimize base-catalyzed elimination (e.g., DBU or KOtBu) to form the ethylidene bridge while preserving stereochemistry, as demonstrated in analogous dithiazolium salt syntheses .
- Validation : Monitor reaction progress via UV-Vis spectroscopy to track conjugation formation (λmax shifts) and confirm stereochemistry using NOESY NMR .
How can researchers resolve contradictions in spectroscopic data for this compound’s pyrrolidinone and indole moieties?
Classification : Data Contradiction Analysis (Advanced)
Methodological Answer :
Discrepancies in NMR/IR data may arise from tautomerism in the indole-cyclohexenylidene system or solvent-dependent conformational changes.
- Strategy :
- Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria in the indole-ammonium group .
- Compare experimental IR carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidinone) with DFT-calculated vibrational modes to distinguish overlapping signals .
- Use high-resolution mass spectrometry (HRMS) with ESI+ ionization to verify molecular ion clusters, accounting for chloride counterion adducts .
What experimental design principles apply to optimizing the stability of the dioxopyrrolidinyl ester linker in aqueous buffers?
Classification : Basic Research Question
Methodological Answer :
The 2,5-dioxopyrrolidin-1-yl (NHS ester) group is hydrolysis-prone. Stability optimization involves:
- pH Control : Conduct kinetic studies in buffers (pH 6.5–8.5) to identify optimal stability; PBS (pH 7.4) with 10% DMSO is typical for NHS esters .
- Temperature : Store lyophilized compound at -20°C and avoid prolonged exposure to >25°C during handling .
- Competitive Assays : Monitor hydrolysis via HPLC-UV (monitoring loss of ester peak at 254 nm) and compare with model NHS esters (e.g., 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid) .
How can computational methods predict the electronic properties of the extended π-system for photochemical applications?
Classification : Advanced Research Question
Methodological Answer :
The conjugated system’s photophysical behavior can be modeled using:
- TD-DFT Calculations : Simulate UV-Vis absorption spectra (B3LYP/6-31G* level) to predict λmax and charge-transfer transitions .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess redox potential and exciton binding energy .
- Validation : Correlate computational results with experimental cyclic voltammetry (CV) and fluorescence quantum yield measurements .
What are the best practices for characterizing stereochemical purity in the Z/E ethylidene and ethenyl groups?
Classification : Basic Research Question
Methodological Answer :
- NMR : Use ¹H-¹H COSY and NOESY to assign coupling constants (J) for double-bond configurations. For example, J > 12 Hz indicates trans (E) configuration .
- X-ray Crystallography : If crystals are obtainable (e.g., via slow vapor diffusion with CHCl3/hexane), resolve absolute stereochemistry .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT-optimized structures to confirm chiral centers .
How should researchers address solubility challenges during in vitro assays?
Classification : Experimental Design (Basic)
Methodological Answer :
- Solvent Screening : Test DMSO, THF, or acetone as primary solvents (≤1% v/v in aqueous media) to avoid aggregation .
- Surfactant Use : Add 0.1% Tween-80 or Pluronic F-68 to enhance colloidal stability .
- Dynamic Light Scattering (DLS) : Confirm monodisperse particle size (<200 nm) pre- and post-dilution .
What mechanistic insights guide the regioselective functionalization of the indol-1-ium moiety?
Classification : Advanced Research Question
Methodological Answer :
The 1,3,3-trimethylindol-1-ium group is electron-deficient, directing electrophilic attacks to the 5- or 7-position.
- Strategy :
How can researchers mitigate decomposition during long-term storage?
Classification : Basic Research Question
Methodological Answer :
- Lyophilization : Freeze-dry in amber vials under argon to prevent oxidation/hydrolysis .
- Stability Indicating Methods : Develop HPLC-DAD methods with forced degradation studies (heat, light, humidity) to identify degradation products .
- Additive Screening : Include radical scavengers (e.g., BHT) in solid-state formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
